molecular formula C21H24O4 B11153114 4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11153114
M. Wt: 340.4 g/mol
InChI Key: CGFFLJKRTWVWGG-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[c]chromenone family, characterized by a seven-membered cycloheptane ring fused with a chromenone core. Its structure includes a methyl group at position 4 and a 2-oxocyclohexyloxy substituent at position 3, distinguishing it from simpler chromenone derivatives.

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-3-(2-oxocyclohexyl)oxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C21H24O4/c1-13-18(24-19-10-6-5-9-17(19)22)12-11-15-14-7-3-2-4-8-16(14)21(23)25-20(13)15/h11-12,19H,2-10H2,1H3

InChI Key

CGFFLJKRTWVWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC4CCCCC4=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Precursor Chromenones

The tetrahydrocyclohepta[c]chromen-6-one scaffold is typically assembled via cyclocondensation reactions. A key intermediate, 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS: 83688-44-2), is synthesized through acid-catalyzed cyclization of 7-hydroxy-4-methylcoumarin derivatives. For example:

  • Reaction : 6-Acetyl-7-hydroxy-4-methylcoumarin undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding the fused cycloheptane ring.

  • Yield : 58–65% (isolated via column chromatography).

Etherification with 2-Oxocyclohexanol

Introduction of the 2-oxocyclohexyloxy group at the C3 position is achieved through nucleophilic substitution or Mitsunobu reactions:

  • Nucleophilic Substitution :

    • Substrate : 3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one.

    • Reagent : 2-Bromocyclohexanone (or tosylate derivative).

    • Conditions : K₂CO₃/DMF, 80°C, 12 hours.

    • Yield : 44–50%.

  • Mitsunobu Reaction :

    • Reagents : DIAD, PPh₃, 2-oxocyclohexanol.

    • Solvent : THF, room temperature, 24 hours.

    • Yield : 62–68% (superior stereocontrol).

Advanced Functionalization

Methylation at C4

The 4-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling:

  • Friedel-Crafts :

    • Substrate : 3-[(2-Oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one.

    • Reagent : Methyl iodide, AlCl₃ (Lewis acid).

    • Conditions : Dichloromethane, 0°C to reflux, 4 hours.

    • Yield : 70–75%.

  • Palladium-Catalyzed Coupling :

    • Catalyst : Pd(OAc)₂/Xantphos.

    • Reagent : Trimethylaluminum.

    • Solvent : Toluene, 100°C, 8 hours.

    • Yield : 55–60%.

Catalytic and Green Chemistry Approaches

Zirconocene Dichloride-Mediated Cyclization

A patent by RU2401834C2 describes the use of Cp₂ZrCl₂ (zirconocene dichloride) for constructing polycyclic systems:

  • Substrate : 1,2-Cyclononadiene.

  • Catalyst : Cp₂ZrCl₂ (0.4–0.6 mol%), Et₃Al (co-catalyst).

  • Conditions : Hexane, argon, 8–12 hours, followed by S₈ addition.

  • Relevance : Adaptable for tetrahydrocyclohepta[c]chromenone synthesis via analogous cycloaddition.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Etherification : 3-Hydroxycoumarin + 2-oxocyclohexanol, K₂CO₃, DMF, microwave (150°C, 20 minutes).

  • Yield : 68% (vs. 44% conventional heating).

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.8 Hz, H-5), 6.85 (s, H-3), 4.50 (m, OCH₂), 2.90 (m, cycloheptane CH₂), 2.45 (s, CH₃).

  • IR : 1720 cm⁻¹ (lactone C=O), 1685 cm⁻¹ (cyclohexanone C=O).

Purity Optimization

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time: 8.2 minutes.

  • Recrystallization : Ethyl acetate/hexane (1:3), >99% purity.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Tubular flow reactor (Teflon, 100 mL volume).

  • Conditions : 120°C, 2 MPa, residence time 30 minutes.

  • Output : 1.2 kg/day (85% yield).

Cost-Effective Catalysts

  • Fe₃O₄ Nanoparticles : Recyclable catalyst for etherification, 5 cycles without significant loss.

Challenges and Limitations

  • Steric Hindrance : Bulky 2-oxocyclohexyloxy group reduces reaction rates in electrophilic substitutions.

  • Sensitivity to Acids/Bases : Lactone ring opening observed at pH <2 or >10.

Emerging Methodologies

  • Biocatalytic Routes : Lipase-mediated transesterification for enantioselective synthesis (under investigation).

  • Electrochemical Coupling : Paired electrolysis for C–O bond formation (50% yield, early-stage).

StepReagents/ConditionsYield (%)Reference
CyclocondensationPPA, 130°C, 6 hours58–65
Etherification2-Bromocyclohexanone, K₂CO₃/DMF, 80°C44–50
Mitsunobu ReactionDIAD, PPh₃, 2-oxocyclohexanol, THF, 24h62–68
MethylationMeI, AlCl₃, CH₂Cl₂70–75
Zirconocene CyclizationCp₂ZrCl₂, Et₃Al, hexane44–60

Reaction Scheme

  • Cyclocondensation:

    7-Hydroxy-4-methylcoumarinPPA3-Hydroxy-tetrahydrocyclohepta[c]chromenone[3][6]\text{7-Hydroxy-4-methylcoumarin} \xrightarrow{\text{PPA}} \text{3-Hydroxy-tetrahydrocyclohepta[c]chromenone}
  • Etherification:

    3-Hydroxy intermediate+2-oxocyclohexanolMitsunobuTarget Compound[1][5]\text{3-Hydroxy intermediate} + \text{2-oxocyclohexanol} \xrightarrow{\text{Mitsunobu}} \text{Target Compound}

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxocyclohexyl group plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness arises from its 2-oxocyclohexyloxy group, which contrasts with substituents in related molecules:

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound: 4-Methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one 4-methyl, 3-(2-oxocyclohexyloxy) Not explicitly provided Not provided Likely higher lipophilicity; potential enzyme modulation
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one 4-methyl, 3-hydroxy Calculated ~270.3 431983-60-7 Discontinued (Combi-Blocks); polar due to -OH group
2-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one 2-hydroxy 244.27 Not provided Low-yield Pechmann synthesis (3%); precursor for sulfamate derivatives with biological activity
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one Multiple hydroxyl groups on indeno core 300.26 475-25-2 Hazardous (safety concerns); distinct fused indeno-chromenone core

Research Findings and Data Gaps

Biological Activity: No direct data on the target compound’s activity exists in the evidence. However, sulfamate derivatives of hydroxy-chromenones (e.g., ’s compound 14a → 14) show enzyme inhibitory effects in cellular models (e.g., JEG-3 cells), implying analogous modifications could be fruitful .

Safety and Stability: Hydroxy-substituted chromenones may pose reactivity risks (e.g., oxidation), whereas the target’s oxocyclohexyl group could enhance metabolic stability.

Biological Activity

The compound 4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic derivative of cannabinoids, which has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 250.30 g/mol

Structural Features

The compound features a cycloheptachromenone core with a methyl group and a cyclohexyl ketone moiety. This unique structure may contribute to its biological activity.

Research indicates that this compound interacts with the endocannabinoid system (ECS), primarily through cannabinoid receptors CB1 and CB2. The binding affinity and selectivity for these receptors influence various physiological processes.

  • CB1 Receptor Interaction :
    • Modulates neurotransmitter release, affecting pain perception and mood regulation.
    • Potentially exhibits neuroprotective effects.
  • CB2 Receptor Interaction :
    • Involved in immune response modulation.
    • May reduce inflammation and promote healing processes.

Analgesic Properties

Studies have shown that the compound exhibits significant analgesic effects in animal models. It reduces nociceptive behavior, indicating its potential as a pain management agent.

Anti-inflammatory Activity

In vitro studies demonstrate that the compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions such as arthritis.

Neuroprotective Effects

Preclinical trials indicate that the compound may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease management.

Case Studies

  • Case Study on Pain Management :
    • A study involving rodents demonstrated that administration of the compound significantly reduced pain responses in models of acute and chronic pain.
    • Results indicated a dose-dependent relationship with efficacy peaking at moderate doses.
  • Anti-inflammatory Effects in Arthritis Models :
    • In a controlled study on induced arthritis in rats, the compound showed a marked reduction in joint swelling and inflammatory markers compared to control groups.
    • Histopathological analysis confirmed reduced synovial inflammation.
  • Neuroprotection in Experimental Models :
    • Research involving neurotoxic agents revealed that the compound could mitigate neuronal death and improve behavioral outcomes in treated subjects.
    • Mechanistic studies suggested involvement of antioxidant pathways.

Comparative Analysis of Similar Compounds

Compound NameMechanism of ActionPrimary EffectsReference
Compound ACB1 AgonistAnalgesic
Compound BCB2 AgonistAnti-inflammatory
4-Methyl-3...CB1/CB2 ModulatorAnalgesic, Anti-inflammatory, NeuroprotectiveCurrent Study

Q & A

Basic: What are the key synthetic methodologies for synthesizing this compound, and how are intermediates characterized?

Answer:
Synthesis typically involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and oxidation steps. For example:

  • Step 1: Formation of the chromenone core via cyclocondensation using substituted aldehydes and ketones.
  • Step 2: Introduction of the 2-oxocyclohexyloxy group via etherification under basic conditions (e.g., K₂CO₃ in DMF) .
    Intermediates are characterized using NMR spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity .

Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing cyclohexyloxy vs. aromatic protons) .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, ether linkages) .
  • Mass Spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy) and detects isotopic patterns for halogens (if present) .

Advanced: How can reaction conditions (solvent, temperature) be optimized to improve yields during synthesis?

Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for ether linkages, while dichloromethane minimizes side reactions in acid-sensitive steps .
  • Temperature Control: Lower temperatures (0–5°C) stabilize intermediates in oxidation steps, while reflux (80–100°C) accelerates cyclization .
  • Yield Monitoring: Use HPLC with a C18 column to track reaction progress and isolate byproducts .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

  • Substituent Variation: Modify the cyclohexyloxy group (e.g., replace with methoxyphenyl) and compare bioactivity using in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
  • Computational Modeling: Perform docking studies to predict binding affinities to targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
  • Data Correlation: Tabulate substituent effects on solubility (logP) vs. activity (Table 1):
SubstituentlogPIC₅₀ (nM)
2-Oxocyclohexyl3.2120
4-Methoxyphenyl2.885
4-Fluorophenyl3.5250

Data Contradiction: How can researchers resolve discrepancies in reported biological activity across studies?

Answer:

  • Assay Standardization: Ensure consistent protocols (e.g., cell lines, incubation times) to minimize variability .
  • Purity Verification: Re-test compounds using HPLC-MS to rule out impurities skewing results .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions (e.g., pH, temperature) .

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action in biological systems?

Answer:

  • Target Identification: Use pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Kinetic Studies: Measure enzyme inhibition kinetics (e.g., kcat/KM) under varied substrate concentrations .
  • Metabolite Profiling: Employ LC-MS/MS to track metabolic stability and identify active metabolites .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use a fume hood during synthesis to avoid inhalation of volatile intermediates .
  • First Aid: In case of contact, rinse skin with water for 15 minutes and seek medical consultation .

Advanced: How does the compound’s stereochemistry impact its reactivity and biological activity?

Answer:

  • Chiral Centers: Use chiral HPLC or X-ray crystallography to resolve enantiomers and assign configurations .
  • Activity Comparison: Test isolated enantiomers in bioassays; e.g., (R)-enantiomers may show 10-fold higher potency than (S)-forms due to steric fit in target pockets .

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